molecular formula C22H19N3O3 B5117461 5-[(diphenylacetyl)amino]isophthalamide

5-[(diphenylacetyl)amino]isophthalamide

Número de catálogo: B5117461
Peso molecular: 373.4 g/mol
Clave InChI: TUJUEMRVGUBPJK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[(Diphenylacetyl)amino]isophthalamide is a synthetic polyamide derivative characterized by a central isophthalamide backbone substituted at the 5-position with a diphenylacetyl group. This compound belongs to a broader class of isophthalamides, which are widely studied for their structural versatility and bioactivity, particularly in drug discovery and polymer science . The diphenylacetyl moiety confers hydrophobicity and steric bulk, which may enhance binding affinity to biological targets such as enzymes or receptors.

Propiedades

IUPAC Name

5-[(2,2-diphenylacetyl)amino]benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c23-20(26)16-11-17(21(24)27)13-18(12-16)25-22(28)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H2,23,26)(H2,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJUEMRVGUBPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Substituent Variations at the 5-Position

5-[(4-Fluorobenzoyl)amino]isophthalamide
  • Structure : Features a 4-fluorobenzoyl group instead of diphenylacetyl.
  • Physicochemical Properties : Molecular formula C₁₅H₁₂FN₃O₃ (MW 301.27) with a single fluorine atom enhancing polarity compared to diphenylacetyl .
  • Bioactivity : Fluorinated aromatic groups are common in enzyme inhibitors (e.g., β-secretase) due to improved target interactions and metabolic stability .
5-(Methyl(methylsulfonyl)amino)isophthalamide Derivatives
  • Structure: Substituted with a methylsulfonylamino group at the 5-position.
  • Bioactivity : Demonstrated potent β-secretase inhibition (IC₅₀ = 0.010–0.031 µM), outperforming analogs with nitro or hydrogen substituents. The sulfonyl group enhances hydrogen bonding with enzyme pockets .
  • Comparison: The diphenylacetyl group in 5-[(diphenylacetyl)amino]isophthalamide may provide superior hydrophobic interactions but could reduce solubility compared to sulfonamide derivatives.

Substituent Variations at the 3-Position

N-Phenyl-N'-(2-Phenylethyl)isophthalamide
  • Structure : A model compound with phenylethyl and phenyl groups at the 3-position.
  • Synthesis : Prepared via sequential polyamide reactions, highlighting the feasibility of introducing bulky aromatic substituents .
  • Relevance : Demonstrates that steric bulk at the 3-position can be tolerated, suggesting similar flexibility for diphenylacetyl substitution at the 5-position.
HE-Based Inhibitors with (4-Fluorophenyl)ethyl Groups
  • Structure : Substituted at the 3-position with (R)-1-(4-fluorophenyl)ethyl.
  • Bioactivity: These compounds showed nanomolar β-secretase inhibition due to optimal packing against Ile110 in the enzyme’s S3 subpocket .
  • Comparison: The diphenylacetyl group in 5-[(diphenylacetyl)amino]isophthalamide may occupy a similar hydrophobic pocket but with distinct orientation due to its bifurcated aromatic system.

Physicochemical and Structural Comparisons

Compound Substituent (5-Position) Molecular Weight Key Bioactivity (IC₅₀) LogP (Predicted)
5-[(Diphenylacetyl)amino]isophthalamide Diphenylacetyl ~400 (estimated) N/A ~4.8
5-[(4-Fluorobenzoyl)amino]isophthalamide 4-Fluorobenzoyl 301.27 N/A ~2.5
5-(Methylsulfonylamino)isophthalamide Methylsulfonylamino ~300 (estimated) 0.010–0.031 µM ~1.8
Dimethyl 5-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}isophthalate Dichlorophenoxybutanoyl 440.3 N/A 4.5

Key Observations :

  • Bioactivity: Sulfonyl and fluorophenyl groups enhance enzyme inhibition, while bulkier groups (e.g., dichlorophenoxy) may limit target access.

Structure-Activity Relationship (SAR) Insights

5-Position Substitutions :

  • Electron-withdrawing groups (e.g., sulfonyl, fluorine) improve hydrogen bonding and potency in enzyme inhibitors .
  • Bulky groups (e.g., diphenylacetyl) may enhance binding in hydrophobic pockets but require careful optimization to avoid steric clashes.

3-Position Substitutions :

  • Aromatic or fluorinated alkyl groups (e.g., (4-fluorophenyl)ethyl) optimize interactions with enzyme subpockets, as seen in β-secretase inhibitors .

Contradictory Findings: Nitro groups at the 5-position were less effective than methylsulfonylamino in β-secretase inhibitors, contrary to prior studies. This highlights the context-dependent nature of substituent effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.